

Application Notes and Protocols: Disulfurous Acid as a Food Preservative in Wine

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Compound of Interest

Compound Name: Disulfurous acid

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Introduction

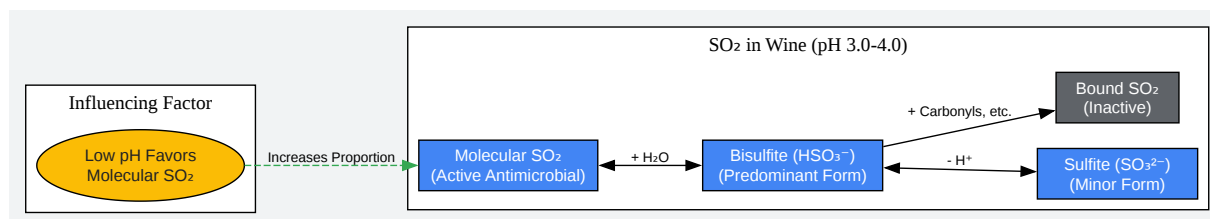
Disulfurous acid itself is not directly added to wine. Instead, its salts, primarily potassium metabisulfite ($K_2S_2O_5$) or sodium metabisulfite ($Na_2S_2O_5$), serve as the source of sulfur dioxide (SO_2), which is the active preservative agent in winemaking.[1][2][3] When these salts dissolve in the acidic medium of wine, they release SO_2 , which performs critical antimicrobial and antioxidant functions.[4][5] Proper management of SO_2 is essential for ensuring wine stability, preserving its desired sensory characteristics, and preventing spoilage.[6] This document provides detailed application notes on the chemistry and use of SO_2 in wine, along with protocols for its quantification.

Application Notes

Chemistry of Sulfur Dioxide (SO_2) in Wine

When SO_2 is added to wine, it establishes a pH-dependent equilibrium among three forms: molecular SO_2 (the primary antimicrobial form), bisulfite (HSO_3^-), and sulfite (SO_3^{2-}). At the typical pH of wine (3.0-4.0), the vast majority exists as the bisulfite ion, with a small but crucial fraction present as molecular SO_2 . [6] The bisulfite form can bind to various wine components, such as acetaldehyde and sugars, becoming "bound SO_2 " and largely inactive. The remaining unbound portion is known as "free SO_2 ," which includes both molecular SO_2 and bisulfite ions. [6]

The concentration of the active molecular SO_2 is critically dependent on the wine's pH. A lower pH shifts the equilibrium towards the molecular form, increasing its antimicrobial effectiveness. Consequently, wines with a higher pH require a greater concentration of free SO_2 to achieve the same level of microbial protection.[6]



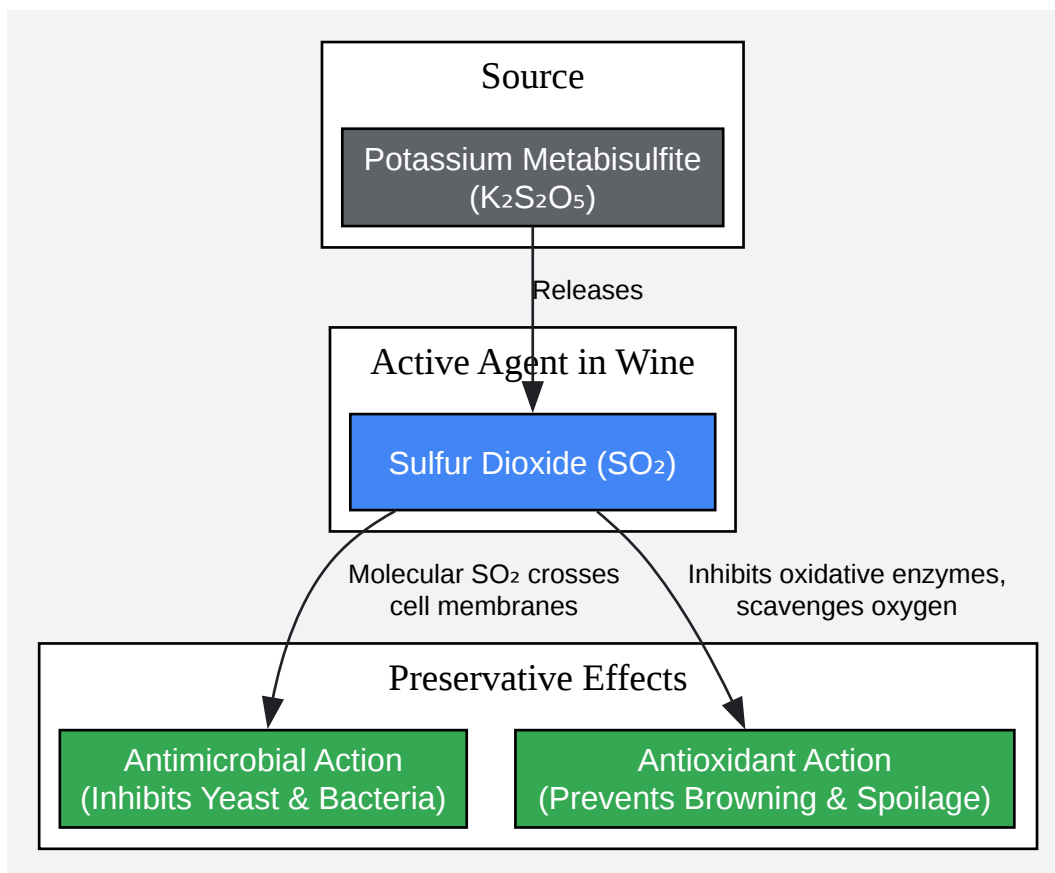
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Caption: Chemical equilibrium of sulfur dioxide (SO_2) forms in wine.

Mechanism of Action

SO_2 serves a dual purpose in wine preservation: it acts as both a potent antimicrobial agent and an effective antioxidant.[4][5]

- **Antimicrobial Action:** The uncharged molecular form of SO_2 is able to diffuse across the cell membranes of yeasts and bacteria.[7][8] Inside the cell, it disrupts metabolic pathways by inhibiting key enzymes and degrading disulfide bonds in proteins, ultimately leading to cell death or inhibition of growth.[7][8] SO_2 is generally more effective against bacteria than it is against yeast.[9]
- **Antioxidant Action:** SO_2 protects wine from oxidation through several mechanisms. It is a powerful inhibitor of polyphenol oxidase enzymes, which are responsible for browning reactions in grape must.[7][9] It also directly reacts with and reduces quinones, the brown-colored products of phenol oxidation, effectively reversing the browning process.[10] Furthermore, SO_2 can scavenge oxygen and hydrogen peroxide, preventing them from participating in damaging oxidative reactions that can degrade the wine's color, aroma, and flavor.[10][11]



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Caption: Dual preservative functions of sulfur dioxide (SO₂) in wine.

Application Stages in Winemaking

SO₂ is strategically added at various points during the winemaking process to address specific threats.

- At the Crusher (Pre-Fermentation): An initial dose of SO₂ can be added to the grape must to suppress the growth of wild yeasts and spoilage bacteria that may have come in on the fruit. [9] This allows the cultured yeast strain chosen by the winemaker to dominate the fermentation. This addition also provides crucial protection against enzymatic oxidation during the initial processing stages.[9]
- Post-Malolactic Fermentation (MLF): Once MLF is complete, SO₂ is added to inhibit the malolactic bacteria and prevent further microbial activity that could spoil the wine.[9]

- During Aging and Transfers (Racking): Free SO₂ levels decrease over time as SO₂ binds with wine components or is oxidized.[6] Therefore, levels are monitored regularly during aging, and further additions are made as needed, particularly during racking (transferring wine between vessels), to protect the wine from oxygen exposure and microbial growth.[12]
- At Bottling: A final adjustment is made just before bottling to ensure the wine has adequate protection against oxidation and microbial spoilage in the bottle, contributing to its shelf-life. [12]

Quantitative Data and Guidelines

The amount of SO₂ required depends on the wine's pH, its style (e.g., red, white, sweet), and the winemaker's philosophy.

Table 1: Recommended Molecular and Free SO₂ Levels

Wine Status	Target Molecular SO ₂ (mg/L)	pH	Required Free SO ₂ (mg/L)
Dry Red/White (Microbial Stability)	0.8	3.2	20
		3.5	40
		3.8	80
Sweet Wine (Higher Risk)	1.0 - 1.2	3.5	~50-60
General Oxidation Prevention	N/A	Any	20 - 40

Data sourced from multiple references. The relationship between pH and required free SO₂ is exponential.[6][8]

Table 2: Legal Limits for Total SO₂

Region	Wine Type	Maximum Total SO ₂ (mg/L)
European Union	Red Wines	160
	White & Rosé Wines	210

Legal limits can vary by country and specific wine appellation.[\[12\]](#)

Table 3: Example SO₂ Concentrations from a Research Study on Red Wine

Parameter	Concentration (mg/L)
Free SO ₂ (before bottling)	28
Total SO ₂ (before bottling)	56

These values are from a control wine in a study and serve as a practical example.[\[10\]](#)

Experimental Protocols

Accurate measurement of free and total SO₂ is crucial for effective wine preservation. The Ripper titration method is a common and established procedure.

Protocol: Determination of Free and Total SO₂ by Ripper Titration

This method conforms to principles outlined in AOAC Official Method 892.02 and involves the titration of a wine sample with an iodine or potassium iodate solution.[\[13\]](#)

Materials:

- Burette (25 mL)
- Erlenmeyer flask (250 mL)
- Graduated cylinders
- Pipettes

- 25% Sulfuric Acid (H₂SO₄) solution
- 1 N Sodium Hydroxide (NaOH) solution
- Starch indicator solution (1%)
- Standardized 0.02 N Iodine or Potassium Iodate (KIO₃) solution

Procedure for Free SO₂:

- Sample Preparation: Pipette 50 mL of the wine sample into a 250 mL Erlenmeyer flask.
- Acidification: Add 5 mL of 25% sulfuric acid to the flask. This lowers the pH to release any loosely bound SO₂ and prepares the sample for titration.
- Indicator: Add a few drops of the starch indicator solution.
- Titration: Immediately titrate with the standardized 0.02 N iodine/iodate solution. Swirl the flask continuously. The endpoint is reached when a dark blue/purple color appears and persists for at least 15 seconds.
- Record: Record the volume (mL) of titrant used.

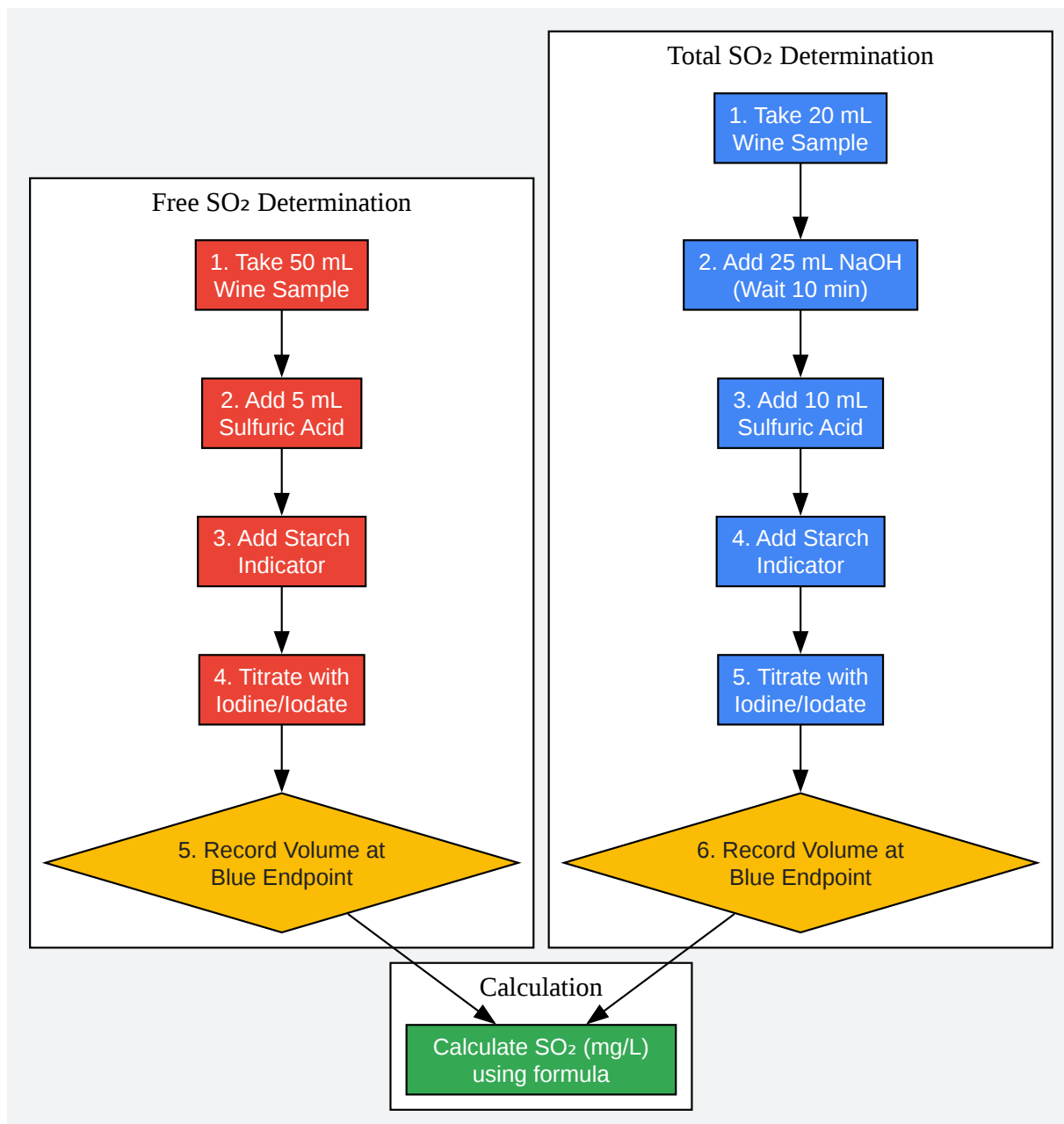
Procedure for Total SO₂:

- Sample Preparation: Pipette 20 mL of the wine sample into a 250 mL Erlenmeyer flask.
- Alkaline Hydrolysis: Add 25 mL of 1 N NaOH solution. Swirl and let the mixture stand for 10 minutes. This step hydrolyzes bound SO₂, releasing it into a free form.[13]
- Acidification: Add 10 mL of 25% sulfuric acid to neutralize the NaOH and acidify the sample.
- Indicator: Add a few drops of the starch indicator solution.
- Titration: Immediately titrate with the standardized 0.02 N iodine/iodate solution to the same persistent dark blue/purple endpoint.
- Record: Record the volume (mL) of titrant used.

Calculation: The concentration of SO₂ (in mg/L or ppm) is calculated using the following formula:

$$\text{mg/L SO}_2 = (\text{mL of Titrant} \times \text{Normality of Titrant} \times 32,000) / \text{mL of Wine Sample}$$

(Where 32,000 is the milliequivalent weight of SO₂)



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Caption: Experimental workflow for the Ripper titration method.

Alternative Analytical Methods

While the Ripper method is common, it can have interferences. Other validated methods include:

- Aeration-Oxidation (AO): The official OIV and regulatory method, though it is time-consuming.[14][15]
- Automated Systems: Modern laboratories often use faster, automated methods like discrete photometry, ion chromatography (IC), or high-performance liquid chromatography (HPLC) for higher throughput and precision.[14][16][17]

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